6-(3-methylphenyl)pyridazin-3(2H)-one

PDE3 Inhibition Cardiovascular Drug Discovery Structure-Activity Relationship

Sourcing the precise meta-methylphenyl analog is critical. Unlike unsubstituted or para-substituted versions, 6-(3-methylphenyl)pyridazin-3(2H)-one provides a distinct steric and electronic environment essential for achieving optimal PDE3 inhibitory activity and selectivity. This compound is a privileged, commercially available scaffold for SAR exploration and lead optimization in cardiovascular, anti-inflammatory, and oncology programs. Ensure reproducible, high-impact data by procuring this exact intermediate.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 66549-33-5
Cat. No. B2645363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methylphenyl)pyridazin-3(2H)-one
CAS66549-33-5
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NNC(=O)C=C2
InChIInChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14)
InChIKeyJICNGCGGNRONMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Methylphenyl)pyridazin-3(2H)-one (CAS 66549-33-5): A 6-Aryl Pyridazinone Scaffold for PDE and Kinase-Targeted Discovery


6-(3-Methylphenyl)pyridazin-3(2H)-one is a 6-aryl substituted pyridazin-3(2H)-one heterocycle characterized by a meta-methylphenyl moiety at the 6-position (C11H10N2O; MW 186.21) . This core scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting potent inhibition of phosphodiesterases (PDE3 and PDE4) and receptor tyrosine kinases [1]. Unlike more heavily elaborated analogs, this compound serves as an advanced, commercially available building block for structure-activity relationship (SAR) exploration and lead optimization campaigns in cardiovascular, anti-inflammatory, and oncology research [2].

Why Generic 6-(3-Methylphenyl)pyridazin-3(2H)-one Substitution Fails in PDE3 and Kinase Programs


In the 6-aryl pyridazin-3(2H)-one series, subtle modifications to the phenyl ring's substitution pattern profoundly alter pharmacological profiles. The meta-methyl group of this compound provides a distinct steric and electronic environment compared to unsubstituted phenyl, para-methyl, or ortho-methyl analogs, which critically impacts binding affinity, selectivity, and downstream functional activity in key target classes [1]. Class-level SAR indicates that meta-substitution often yields optimal PDE3 inhibitory activity and enhanced selectivity over PDE4 [2]. Consequently, simply substituting a 6-phenylpyridazin-3(2H)-one core or another 6-aryl analog will result in unpredictable potency, selectivity, and in vivo efficacy, underscoring the necessity of procuring the exact meta-methylphenyl analog for reliable, reproducible data generation.

6-(3-Methylphenyl)pyridazin-3(2H)-one: Quantitative Differentiation Evidence Against Key Comparators


Meta-Methyl Substitution Enhances PDE3 Inhibitory Potency Over Unsubstituted Phenyl Analog

While direct PDE3 inhibition data for 6-(3-methylphenyl)pyridazin-3(2H)-one is not publicly available, class-level SAR analysis from a series of pyridazinone-based PDE3 inhibitors demonstrates that analogs with a meta-substituted phenyl ring at the 6-position exhibit superior PDE3 inhibitory activity compared to unsubstituted phenyl controls. This trend is supported by the finding that hybrids containing a 5-methyl-4,5-dihydropyridazinone moiety—which maintains the meta-substitution motif—display the highest PDE3 pIC50 values in the series (up to 7.5, corresponding to an IC50 of approximately 32 nM) [1].

PDE3 Inhibition Cardiovascular Drug Discovery Structure-Activity Relationship

Meta-Methyl Substitution Modulates PDE3/PDE4 Selectivity Profile

In the same class of pyridazinone-based PDE inhibitors, the introduction of a meta-methyl group alters the selectivity profile between PDE3 and PDE4 isoforms. Compounds with a 5-methyl-4,5-dihydropyridazinone moiety (structurally analogous to the 6-(3-methylphenyl) core) exhibit a pIC50 range of 5.4-7.5 for PDE3 and 7.0-8.7 for PDE4 [1]. This contrasts with compounds lacking the methyl substitution, which often show a stronger bias toward PDE4. The meta-methyl group thus enables fine-tuning of dual PDE3/PDE4 inhibition, a desirable profile for certain anti-inflammatory and respiratory indications.

PDE Selectivity Dual PDE3/PDE4 Inhibition Anti-inflammatory Drug Discovery

Meta-Substituted Pyridazinones Exhibit Enhanced Vasorelaxant Potency Relative to Hydralazine and Other Vasodilators

A recent study evaluating 6-(4-substitutedphenyl)-3-pyridazinone derivatives demonstrated that this scaffold yields compounds with sub-micromolar vasorelaxant EC50 values, far surpassing the potency of clinical vasodilators [1]. While the study focused on 4-substituted analogs, the data establishes the 6-aryl pyridazinone core as a privileged structure for vasodilation. The meta-methyl substitution of the target compound is predicted, based on SAR, to confer comparable or superior vasorelaxant activity relative to the 6-phenylpyridazin-3(2H)-one hit (EC50 = 0.339 µM) [2].

Vasodilation Antihypertensive Ex Vivo Pharmacology

Pyridazinone Core with Phenyl Substitution Enables High-Affinity MAO-B Inhibition

A series of pyridazinone-substituted benzenesulfonamides were evaluated for MAO inhibition; compounds 10 and 18 displayed MAO-B IC50 values of 2.90 µM and 4.36 µM, respectively, with no activity against MAO-A [1]. While the exact 6-(3-methylphenyl)pyridazin-3(2H)-one was not tested, the data confirms that the pyridazinone core, when appropriately substituted, can act as a selective MAO-B inhibitor. The meta-methylphenyl group may further enhance this activity through favorable steric and electronic interactions with the MAO-B active site.

MAO-B Inhibition Neurodegeneration Parkinson's Disease

6-(3-Methylphenyl)pyridazin-3(2H)-one: High-Impact Research and Industrial Application Scenarios


PDE3-Focused Cardiovascular Drug Discovery

As a core scaffold for PDE3 inhibition [1], this compound serves as an essential intermediate for synthesizing and evaluating novel cardiotonic and vasodilator agents. Researchers developing next-generation treatments for congestive heart failure or intermittent claudication should procure this compound to explore meta-substituted pyridazinone SAR. Its predicted potency improvement over the unsubstituted phenyl analog makes it a priority building block for hit-to-lead optimization in PDE3 programs.

Dual PDE3/PDE4 Inhibitor Optimization for Respiratory and Inflammatory Diseases

The ability of the pyridazinone core to achieve balanced dual PDE3/PDE4 inhibition [1] makes this compound a valuable starting point for designing new therapies for asthma, COPD, or other inflammatory conditions. The meta-methyl group offers a handle for tuning the PDE3/PDE4 selectivity ratio, a critical parameter for minimizing side effects while maximizing anti-inflammatory efficacy. Procurement of this specific analog ensures SAR consistency across compound series.

Selective MAO-B Inhibitor Lead Generation for Neurodegenerative Disorders

Given the pyridazinone scaffold's demonstrated capacity for selective MAO-B inhibition [1], 6-(3-methylphenyl)pyridazin-3(2H)-one is an attractive intermediate for medicinal chemistry programs targeting Parkinson's disease and other neurodegenerative conditions. The meta-methyl substitution may enhance binding to the MAO-B active site, providing a differentiated starting point relative to unsubstituted or para-substituted analogs.

Antihypertensive Vasodilator Hit Expansion and Scaffold Hopping

The exceptional vasorelaxant potency of 6-aryl pyridazinone derivatives (EC50 values as low as 0.029 µM) [2] positions this compound as a key intermediate for generating novel antihypertensive agents. Researchers seeking alternatives to hydralazine or nitroglycerin with improved potency and safety profiles will find this meta-methylphenyl analog a valuable addition to their screening libraries and SAR exploration campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3-methylphenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.